Thiophene, 2-(1-phenylethenyl)-
Description
Significance and Contextual Placement within Organic Chemistry
Thiophene (B33073), 2-(1-phenylethenyl)-, also known by synonyms such as 2-(1-phenylvinyl)thiophene and alpha-(2-thienyl)styrene, is a substituted aromatic heterocyclic compound. guidechem.com Its structure, featuring a thiophene ring linked to a phenylethenyl (or styryl) group, places it at the intersection of several important classes of organic molecules. Thiophene itself is an electron-rich five-membered heterocycle whose chemistry often resembles that of benzene (B151609). acs.org The vinyl bridge in Thiophene, 2-(1-phenylethenyl)- extends the conjugation between the thiophene and phenyl rings, making it a valuable building block, or monomer, for the synthesis of advanced materials.
In contemporary research, its significance lies primarily in its potential for polymerization. acs.org Similar to how styrene (B11656) is the monomer for polystyrene, vinylthiophenes are precursors to polythiophenes, a class of conducting polymers with wide-ranging applications in electronics. nih.govnih.gov The presence of the phenyl group allows for fine-tuning of the electronic and physical properties of the resulting polymers. Furthermore, this compound serves as a versatile synthetic intermediate for creating more complex molecular architectures for use in materials science and medicinal chemistry. nih.govcognizancejournal.com
Historical Perspectives on the Discovery and Initial Synthesis Approaches of Thiophene, 2-(1-phenylethenyl)-
While a specific date for the discovery of Thiophene, 2-(1-phenylethenyl)- is not prominently documented, its synthesis is historically rooted in the development of cornerstone reactions in organic chemistry. Initial preparations of this and similar styryl-type compounds can be attributed to two major synthetic strategies that gained prominence in the latter half of the 20th century.
One of the most logical and established methods for its synthesis is the Wittig reaction , for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979. masterorganicchemistry.comlibretexts.org This reaction provides a reliable method for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide. libretexts.orgorganic-chemistry.org For Thiophene, 2-(1-phenylethenyl)-, this would typically involve the reaction of 2-acetylthiophene (B1664040) with a benzyl-derived phosphonium (B103445) ylide. chemsrc.com
Another pivotal method is the Suzuki-Miyaura cross-coupling reaction , first reported in the late 1970s. libretexts.orgnumberanalytics.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnumberanalytics.com The synthesis of Thiophene, 2-(1-phenylethenyl)- via this method could be achieved by coupling 2-thienylboronic acid with a phenylvinyl halide or, alternatively, by reacting a 2-halothiophene with a phenylvinylboronic acid derivative. nih.govchemsrc.comorgsyn.org The development of stable vinylboronic acid equivalents has made this a particularly powerful and versatile approach. orgsyn.org
| Reaction | Reactant 1 | Reactant 2 | Key Features |
|---|---|---|---|
| Wittig Reaction | 2-Acetylthiophene | Benzyltriphenylphosphonium (B107652) Ylide | Forms the C=C bond directly; unambiguous placement of the double bond. libretexts.org |
| Suzuki-Miyaura Coupling | 2-Thienylboronic Acid | α-Bromostyrene | Versatile, palladium-catalyzed, high functional group tolerance. libretexts.orgorgsyn.org |
Fundamental Structural Features and Electronic Characteristics of Thiophene, 2-(1-phenylethenyl)- Relevant to Research
The structure of Thiophene, 2-(1-phenylethenyl)- is defined by a five-membered thiophene ring connected at the 2-position to a 1-phenylethenyl group. guidechem.com This arrangement creates a conjugated π-electron system that extends across both aromatic rings and the vinyl linker. This extended conjugation is the primary determinant of its electronic and optical properties.
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀S | guidechem.com |
| Molecular Weight | 186.27 g/mol | guidechem.com |
| CAS Number | 30616-74-1 | guidechem.com |
| Structure | A thiophene ring linked at C2 to a styryl group. | guidechem.com |
| Electronic Feature | Extended π-conjugation across the molecule. | acs.org |
The electronic characteristics are of significant research interest. The molecule's electronic behavior is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the molecule's electronic absorption and emission properties. wikipedia.org In conjugated systems like this one, the HOMO-LUMO gap is generally smaller compared to its non-conjugated counterparts, which allows it to absorb light at longer wavelengths, typically in the UV region. acs.orgresearchgate.netresearchgate.net The absorption spectrum is expected to show intense peaks corresponding to π-π* electronic transitions within the conjugated system. researchgate.netrsc.org This property is crucial for applications in organic electronics, such as organic photovoltaic devices and light-emitting diodes.
Research Gaps and Future Directions in the Study of Thiophene, 2-(1-phenylethenyl)-
Despite its potential, the research landscape for Thiophene, 2-(1-phenylethenyl)- reveals several areas ripe for further exploration. While the chemistry of thiophenes and styrenes is well-established, detailed studies on this specific hybrid molecule are less common.
Identified Research Gaps:
Detailed Photophysical Characterization: Comprehensive studies detailing the quantum yields, fluorescence lifetimes, and other photophysical parameters of Thiophene, 2-(1-phenylethenyl)- are not widely available. This data is essential for designing its use in optoelectronic applications.
Systematic Polymerization Studies: While its potential as a monomer is recognized, systematic studies on its polymerization kinetics, the properties of the resulting homopolymers, and its behavior in copolymerizations are needed. acs.org
Derivatization and Structure-Property Relationships: There is a significant opportunity to synthesize a library of derivatives by substituting the phenyl or thiophene rings and systematically studying how these changes affect the electronic properties, solubility, and solid-state packing of the resulting materials.
Future Research Directions:
Novel Polymer Synthesis: A major future direction is its use as a monomer to create novel conducting polymers. By incorporating it into copolymers, researchers can precisely tune the bandgap, conductivity, and processability of materials for applications like organic solar cells, sensors, and photostabilizers for other polymers. nih.govresearchgate.net
Materials for Organic Electronics: Further investigation into its properties could lead to its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), either as a monomeric unit in a larger polymer or as a component in small-molecule-based devices.
Medicinal Chemistry Scaffolds: Thiophene derivatives are known to possess a wide range of biological activities. cognizancejournal.comeprajournals.comijprajournal.com Future work could explore derivatives of Thiophene, 2-(1-phenylethenyl)- as scaffolds for new therapeutic agents, leveraging the combined structural features of thiophene and styrene.
Structure
3D Structure
Properties
CAS No. |
30616-74-1 |
|---|---|
Molecular Formula |
C12H10S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-(1-phenylethenyl)thiophene |
InChI |
InChI=1S/C12H10S/c1-10(12-8-5-9-13-12)11-6-3-2-4-7-11/h2-9H,1H2 |
InChI Key |
AEROPCOJVBDWCE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Approaches for Thiophene, 2 1 Phenylethenyl
Classical Synthetic Routes to Thiophene (B33073), 2-(1-phenylethenyl)-
Traditional synthetic strategies offer robust and well-documented procedures for the formation of Thiophene, 2-(1-phenylethenyl)-. These methods often rely on foundational reactions in organic synthesis, including palladium-catalyzed couplings and olefination reactions.
Heck Reaction-based Syntheses of Thiophene, 2-(1-phenylethenyl)-
The Heck reaction stands as a prominent method for the synthesis of Thiophene, 2-(1-phenylethenyl)-. This palladium-catalyzed carbon-carbon bond-forming reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov In this context, 2-halothiophene (such as 2-iodothiophene (B115884) or 2-bromothiophene) is reacted with styrene (B11656) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov
The catalytic cycle of the Heck reaction generally proceeds through several key steps: oxidative addition of the palladium(0) catalyst to the 2-halothiophene, migratory insertion of styrene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the final product, Thiophene, 2-(1-phenylethenyl)-, and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and reaction conditions can influence the efficiency and stereoselectivity of the reaction. organic-chemistry.orgorgsyn.org For instance, the use of bulky phosphine (B1218219) ligands can enhance catalyst stability and activity. orgsyn.org
A general representation of the Heck reaction for this synthesis is:
2-Halothiophene + Styrene --(Pd catalyst, base)--> Thiophene, 2-(1-phenylethenyl)-
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 2-Iodothiophene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Thiophene, 2-(1-phenylethenyl)- | youtube.com |
| 2-Bromothiophene (B119243) | Styrene | PdCl₂(PPh₃)₂ / Et₃N | Thiophene, 2-(1-phenylethenyl)- | nih.gov |
Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Thiophene, 2-(1-phenylethenyl)-
Olefination reactions, particularly the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification, provide another classical route to Thiophene, 2-(1-phenylethenyl)-. scilit.comharvard.edu These reactions are fundamental in converting carbonyl compounds into alkenes.
In the Wittig reaction approach, a phosphonium (B103445) ylide derived from (2-thienylmethyl)triphenylphosphonium halide is reacted with acetophenone. harvard.edu The ylide, a nucleophile, attacks the carbonyl carbon of acetophenone, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. Subsequent elimination of triphenylphosphine (B44618) oxide yields the desired alkene, Thiophene, 2-(1-phenylethenyl)-.
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This often leads to higher yields and easier removal of byproducts. harvard.edu For the synthesis of Thiophene, 2-(1-phenylethenyl)-, a phosphonate such as diethyl (2-thienylmethyl)phosphonate would be deprotonated with a base and then reacted with acetophenone. The HWE reaction typically favors the formation of the (E)-alkene isomer. wikipedia.orgnih.gov
| Reaction Type | Carbonyl Compound | Phosphonium Ylide / Phosphonate | Product | Reference |
| Wittig Reaction | Acetophenone | (2-Thienylmethyl)triphenylphosphonium ylide | Thiophene, 2-(1-phenylethenyl)- | harvard.edu |
| HWE Reaction | Acetophenone | Diethyl (phenyl(2-thienyl)methyl)phosphonate | Thiophene, 2-(1-phenylethenyl)- | wikipedia.org |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Negishi) in the Synthesis of Thiophene, 2-(1-phenylethenyl)-
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are applicable to the synthesis of Thiophene, 2-(1-phenylethenyl)-. youtube.comthieme-connect.de These reactions involve the coupling of an organometallic reagent with an organic halide or triflate.
Suzuki Coupling: This reaction would involve the coupling of a 2-thienylboronic acid or its ester with a 1-phenylethenyl halide or triflate. nih.gov Alternatively, 1-phenylethenylboronic acid could be coupled with a 2-halothiophene. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov
Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, a variation could be envisioned. A more direct route to a precursor would involve the Sonogashira coupling of 2-ethynylthiophene (B1312097) with an aryl halide, followed by a subsequent reaction to form the double bond. thieme-connect.de
Stille Coupling: The Stille coupling would utilize an organotin reagent. For this synthesis, 2-(tributylstannyl)thiophene (B31521) could be coupled with 1-phenylethenyl bromide or iodide in the presence of a palladium catalyst.
Negishi Coupling: The Negishi coupling employs an organozinc reagent. The reaction of 2-thienylzinc chloride with 1-phenylethenyl bromide, catalyzed by a palladium complex, would yield the target compound.
| Coupling Reaction | Thiophene Component | Phenyl Component | Catalyst System | Product |
| Suzuki Coupling | 2-Thienylboronic acid | 1-Phenylethenyl bromide | Pd(PPh₃)₄ / Na₂CO₃ | Thiophene, 2-(1-phenylethenyl)- |
| Stille Coupling | 2-(Tributylstannyl)thiophene | 1-Phenylethenyl iodide | Pd(PPh₃)₄ | Thiophene, 2-(1-phenylethenyl)- |
| Negishi Coupling | 2-Thienylzinc chloride | 1-Phenylethenyl bromide | Pd(dba)₂ / SPhos | Thiophene, 2-(1-phenylethenyl)- |
Condensation Reactions and Related Approaches for the Synthesis of Thiophene, 2-(1-phenylethenyl)-
Condensation reactions provide a straightforward approach to forming the double bond in Thiophene, 2-(1-phenylethenyl)-. A common strategy is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.net
For the synthesis of Thiophene, 2-(1-phenylethenyl)-, a plausible route involves the condensation of 2-acetylthiophene (B1664040) with a suitable phenyl-containing reagent or the condensation of a thiophene derivative with acetophenone. guidechem.com For example, the reaction of 2-acetylthiophene with a reagent like benzyl (B1604629) cyanide under basic conditions could, after subsequent steps, lead to the desired product. Another possibility is the direct acid- or base-catalyzed condensation of 2-acetylthiophene and benzene (B151609), though this is a less common and more challenging transformation.
A more direct condensation approach would be the reaction of 2-acetylthiophene with a Wittig-type reagent derived from a benzyl halide, as described in the olefination section.
Novel and Green Chemistry Approaches to Thiophene, 2-(1-phenylethenyl)- Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Syntheses of Thiophene, 2-(1-phenylethenyl)-
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. amazonaws.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. rsc.orgresearchgate.netresearchgate.net
In the context of synthesizing Thiophene, 2-(1-phenylethenyl)-, microwave assistance can be applied to many of the classical reactions described above. For example, the Heck reaction, Suzuki coupling, and condensation reactions can all be performed under microwave irradiation. rsc.orgresearchgate.netorganic-chemistry.org This technique provides a uniform and efficient heating method, which can be particularly beneficial for reactions requiring elevated temperatures. amazonaws.com The rapid heating can minimize the formation of byproducts that may occur during prolonged heating. amazonaws.com Research has shown that microwave-assisted synthesis of thiophene derivatives can be highly effective. rsc.org
| Reaction Type | Reactants | Conditions | Product | Reference |
| Heck Reaction | 2-Bromothiophene, Styrene | Pd catalyst, base, microwave irradiation | Thiophene, 2-(1-phenylethenyl)- | rsc.org |
| Knoevenagel Condensation | 2-Thiophenecarboxaldehyde, Nitromethane (B149229) | beta-Alanine, microwave irradiation | 2-(2-Nitroethenyl)thiophene (a related structure) | researchgate.net |
Flow Chemistry Techniques for the Continuous Production of Thiophene, 2-(1-phenylethenyl)-
Continuous flow chemistry offers significant advantages for the production of fine chemicals, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. flinders.edu.aumdpi.com While specific literature on the continuous synthesis of Thiophene, 2-(1-phenylethenyl)- is scarce, methodologies developed for structurally similar vinylarenes can be adapted.
A notable example is the continuous-flow synthesis of 2-vinylthiophene (B167685), which was achieved in high yield via a Peterson olefination strategy. nih.gov This process involved the in-line formation of (trimethylsilyl)methyl Grignard reagent, which then reacted with 2-thiophenecarboxaldehyde. nih.gov This approach successfully produced 2-vinylthiophene on a 37-gram scale with a 93% yield, demonstrating the robustness of flow chemistry for this class of compounds. nih.gov
Alternative flow-based approaches could employ classic olefination or cross-coupling reactions. The Wittig reaction, a cornerstone of alkene synthesis, has been successfully translated to flow systems. unimi.itnih.govresearchgate.net A hypothetical continuous process for Thiophene, 2-(1-phenylethenyl)- could involve pumping a stream of 2-thiophenecarboxaldehyde and a separately generated stream of the appropriate phosphonium ylide (from benzyltriphenylphosphonium (B107652) chloride) into a heated reactor coil to facilitate the reaction.
Similarly, the Suzuki-Miyaura cross-coupling is highly amenable to flow processing, often utilizing packed-bed reactors with immobilized palladium catalysts. acsgcipr.orgyoutube.com A continuous production scheme could involve passing a solution of a 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) and a vinylboronic acid derivative, along with a base, through a heated cartridge containing a heterogeneous palladium catalyst. mdpi.commagritek.com This method allows for efficient product formation and simplifies catalyst recovery.
| Parameter | Value |
| Reaction | Peterson Olefination |
| Precursors | 2-Thiophenecarboxaldehyde, (Trimethylsilyl)methyl chloride, Magnesium |
| Key Reagent | In-flow generated (trimethylsilyl)methyl Grignard reagent |
| Yield | 93% |
| Scale | 37 g |
| Advantages | High yield, safe scale-up, avoids unstable Wittig ylides |
Solvent-Free and Environmentally Benign Protocols for Thiophene, 2-(1-phenylethenyl)- Production
Minimizing or eliminating organic solvents is a key goal of green chemistry. Solvent-free and microwave-assisted protocols have been developed for many organic transformations and can be readily applied to the synthesis of Thiophene, 2-(1-phenylethenyl)-.
Solvent-Free Wittig Reaction: The Wittig reaction can often be performed under solvent-free or mechanochemical (grinding) conditions. udel.eduresearchgate.net This approach typically involves mixing a solid phosphonium ylide, a liquid aldehyde (or a molten solid), and a solid base like potassium phosphate. beyondbenign.org The reaction between 2-thiophenecarboxaldehyde and benzyltriphenylphosphonium chloride could be performed by grinding the reagents with a solid base, thereby avoiding the use of hazardous organic solvents and simplifying product work-up. wvu.edu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and significantly reduced reaction times. organic-chemistry.org The synthesis of various thiophene derivatives has been successfully achieved using this technology. For instance, the Knoevenagel condensation between 2-thiophenecarboxaldehyde and nitromethane to produce an intermediate for pharmaceuticals was accelerated using microwave irradiation. researchgate.net Similarly, the synthesis of 2-phenylethynyl-3-aroyl thiophenes has been efficiently conducted under microwave-assisted conditions. rsc.org A plausible route to Thiophene, 2-(1-phenylethenyl)- would be a microwave-assisted Wittig reaction or a Suzuki coupling, which could dramatically shorten the required reaction time from hours to minutes.
| Parameter | Conventional Method | Solvent-Free Method beyondbenign.org |
| Solvent | Dichloromethane, THF, or Dimethylformamide. beyondbenign.org | None (reactant acts as pseudo-solvent) or solid-state grinding. |
| Base | Strong bases like BuLi, NaH, or NaOH. nih.govbeyondbenign.org | Mild solid bases like K₃PO₄. |
| Conditions | Often requires inert atmosphere and specific temperatures (e.g., -78 °C to reflux). nih.gov | Room temperature or gentle heating; grinding. wvu.edu |
| Work-up | Liquid-liquid extraction, extensive purification. | Simple filtration to remove solid byproducts, followed by recrystallization. udel.edu |
| Environmental Impact | High (use of hazardous solvents, generation of waste). | Low (minimal solvent use, reduced waste). |
Precursor Synthesis and Intermediate Functionalization for Thiophene, 2-(1-phenylethenyl)-
The synthesis of Thiophene, 2-(1-phenylethenyl)- relies on the availability of key precursors and efficient methods for their coupling and functionalization. The two primary retrosynthetic disconnections lead to strategies involving either organometallic addition to a ketone or a palladium-catalyzed cross-coupling reaction.
Synthesis of Thiophene Precursors: Two of the most crucial thiophene-based precursors are its organometallic and boronic acid derivatives.
2-Thienylmagnesium bromide: This Grignard reagent is readily prepared by reacting 2-bromothiophene with magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. sigmaaldrich.comacs.org It is a versatile nucleophile used to form carbon-carbon bonds. lookchem.com
Thiophene-2-boronic acid: This precursor is essential for Suzuki-Miyaura cross-coupling reactions. It can be synthesized via several routes, including the palladium-catalyzed borylation of 2-bromothiophene with pinacolborane. acs.orgnih.gov Another common method involves the lithiation of thiophene or 2-bromothiophene with n-butyllithium (n-BuLi) followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. fishersci.com
Intermediate Functionalization Pathways:
Pathway A: Grignard Addition and Dehydration This route involves the nucleophilic addition of 2-thienylmagnesium bromide to acetophenone. sigmaaldrich.comlookchem.com The reaction yields the tertiary alcohol intermediate, 1-phenyl-1-(thiophen-2-yl)ethan-1-ol. Subsequent acid-catalyzed dehydration of this alcohol removes a molecule of water to form the target alkene, Thiophene, 2-(1-phenylethenyl)-. This dehydration step is analogous to the synthesis of 2-vinylthiophene from α-(2-thienyl)ethanol. orgsyn.org
Pathway B: Suzuki-Miyaura Cross-Coupling This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide. To synthesize the target molecule, Thiophene-2-boronic acid can be coupled with a vinyl halide such as 1-bromo-1-phenylethene. fishersci.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., Na₂CO₃, K₃PO₄). mdpi.com This method offers high functional group tolerance and generally provides good yields.
| Precursor | Structure | Common Synthetic Method | Starting Materials |
| 2-Thienylmagnesium bromide | ![]() | Grignard Reaction | 2-Bromothiophene, Magnesium (Mg) |
| Thiophene-2-boronic acid | ![]() | Lithiation followed by borylation | Thiophene, n-BuLi, Trimethyl borate |
| Acetophenone | ![]() | Friedel-Crafts Acylation | Benzene, Acetyl chloride |
| 1-Bromo-1-phenylethene | ![]() | Elimination Reaction | 1,1-Dibromo-1-phenylethane |
Reactivity Profiles and Mechanistic Investigations of Thiophene, 2 1 Phenylethenyl
Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring in Thiophene, 2-(1-phenylethenyl)-
The thiophene ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). iust.ac.irrsc.org This heightened reactivity is attributed to the ability of the sulfur atom's lone pairs to delocalize into the ring, thereby stabilizing the intermediate carbocation (the sigma complex) formed during electrophilic attack. Electrophilic substitution on unsubstituted thiophene preferentially occurs at the C2 (or α) position. jcu.edu.austackexchange.com In the case of Thiophene, 2-(1-phenylethenyl)-, the C2 position is already substituted. The (1-phenylethenyl) group acts as an activating group and, due to steric hindrance at the C3 position, directs incoming electrophiles primarily to the C5 position.
The halogenation of thiophenes is a rapid reaction that can proceed even at low temperatures without a Lewis acid catalyst. iust.ac.ir For Thiophene, 2-(1-phenylethenyl)-, halogenation is expected to occur selectively at the C5 position. The reaction with common halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would provide a controlled method for monohalogenation. The use of elemental bromine or chlorine could lead to polysubstitution or reaction at the vinyl group if conditions are not carefully controlled.
Table 1: Representative Halogenation Reactions
| Halogenating Agent | Solvent | Expected Major Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ or THF | 2-Bromo-5-(1-phenylethenyl)thiophene |
| N-Chlorosuccinimide (NCS) | Acetic Acid | 2-Chloro-5-(1-phenylethenyl)thiophene |
| Iodine / HIO₃ | Acetic Acid | 2-Iodo-5-(1-phenylethenyl)thiophene |
The mechanism involves the attack of the electrophilic halogen on the electron-rich C5 position of the thiophene ring, proceeding through a resonance-stabilized cationic intermediate before loss of a proton restores aromaticity.
Nitration of thiophene requires milder conditions than those used for benzene to prevent oxidative degradation of the sensitive ring. iust.ac.ir A common and effective nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. iust.ac.ir For Thiophene, 2-(1-phenylethenyl)-, nitration would yield 2-Nitro-5-(1-phenylethenyl)thiophene as the primary product. The reaction is directed to the C5 position due to the electronic and steric influence of the substituent at C2.
Sulfonation of thiophenes can be achieved using various reagents, including concentrated sulfuric acid or sulfur trioxide-pyridine complex. The latter is a milder reagent, often preferred for sensitive substrates to avoid polymerization or charring. The expected product for the sulfonation of Thiophene, 2-(1-phenylethenyl)- would be 5-(1-phenylethenyl)thiophene-2-sulfonic acid.
Table 2: Nitration and Sulfonation Reactions
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-5-(1-phenylethenyl)thiophene |
| Sulfonation | SO₃·Pyridine Complex | 5-(1-phenylethenyl)thiophene-2-sulfonic acid |
Friedel-Crafts acylation is a highly effective method for introducing acyl groups onto the thiophene ring, generally showing high regioselectivity for the α-positions. stackexchange.comechemi.com Milder Lewis acids, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), are often employed instead of aluminum chloride (AlCl₃) to prevent side reactions and resinification. iust.ac.irgoogle.com When Thiophene, 2-(1-phenylethenyl)- is subjected to Friedel-Crafts acylation, the acyl group is introduced at the C5 position.
Friedel-Crafts alkylation of thiophenes is generally less synthetically useful than acylation due to issues with polysubstitution and carbocation rearrangements. However, under specific conditions with appropriate alkylating agents and catalysts, alkylation can be achieved. For Thiophene, 2-(1-phenylethenyl)-, the alkyl group would also be directed to the C5 position.
Table 3: Acylation and Alkylation Reactions
| Reaction | Reagent | Catalyst | Expected Major Product |
|---|---|---|---|
| Acetylation | Acetyl Chloride | SnCl₄ | 1-(5-(1-phenylethenyl)thiophen-2-yl)ethan-1-one |
| Benzoylation | Benzoyl Chloride | ZnCl₂ | (5-(1-phenylethenyl)thiophen-2-yl)(phenyl)methanone |
| t-Butylation | t-Butyl Chloride | AlCl₃ (mild conditions) | 2-(tert-Butyl)-5-(1-phenylethenyl)thiophene |
Reactions Involving the Phenylalkenyl Moiety of Thiophene, 2-(1-phenylethenyl)-
The exocyclic double bond in Thiophene, 2-(1-phenylethenyl)- is susceptible to a range of addition reactions, including hydrogenation and oxidation, characteristic of alkenes.
The vinylic double bond can be selectively reduced to a single bond without affecting the aromaticity of the thiophene ring through catalytic hydrogenation. youtube.comyoutube.comyoutube.com This transformation is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.com The reaction converts Thiophene, 2-(1-phenylethenyl)- into 2-(1-phenylethyl)thiophene. Under more forcing conditions, such as higher pressures and temperatures or with more active catalysts, the thiophene ring itself can also be reduced to form tetrahydrothiophene. researchgate.netvaia.com
Another approach for the reduction of the vinyl group involves the use of boron-containing reducing agents. For instance, the reduction of the similar compound 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine has been successfully achieved using diborane. google.com
Table 4: Hydrogenation/Reduction of the Vinylic Linkage
| Reagent | Catalyst/Conditions | Product |
|---|---|---|
| H₂ (1 atm) | Pd/C | 2-(1-Phenylethyl)thiophene |
| H₂ (high pressure) | Raney Nickel | 2-(1-Phenylethyl)tetrahydrothiophene |
| Diborane (B₂H₆) then H₂O | THF | 2-(1-Phenylethyl)thiophene |
The olefinic bond is prone to oxidation by various reagents. Oxidative cleavage of the double bond can be accomplished using strong oxidizing agents like ozone (O₃) followed by an appropriate workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.comyoutube.com This reaction would break the carbon-carbon double bond, yielding 2-acetylthiophene (B1664040) and benzaldehyde. The choice of workup conditions after ozonolysis (reductive vs. oxidative) determines the final oxidation state of the carbonyl products. youtube.com
Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would form the corresponding epoxide, 2-(1-phenyloxiran-2-yl)thiophene. However, it is important to note that the sulfur atom in the thiophene ring can also be oxidized by strong oxidizing agents to form a sulfoxide (B87167) or a sulfone, which could be a competing reaction pathway. researchgate.netnih.gov
Table 5: Oxidation of the Olefinic Bond
| Reaction | Reagent(s) | Expected Major Product(s) |
|---|---|---|
| Oxidative Cleavage | 1. O₃, CH₂Cl₂; 2. (CH₃)₂S (reductive workup) | 2-Acetylthiophene and Benzaldehyde |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂; 2. H₂O₂ (oxidative workup) | 2-Thiophenecarboxylic acid and Benzoic acid |
| Epoxidation | m-CPBA | 2-(1-Phenyloxiran-2-yl)thiophene |
Cycloaddition Reactions (e.g., Diels-Alder) Involving Thiophene, 2-(1-phenylethenyl)-
The aromatic nature of the thiophene ring generally renders it a reluctant participant in Diels-Alder reactions, as such transformations would disrupt its aromatic stabilization. nih.govquimicaorganica.org However, the reactivity of thiophene derivatives in [4+2] cycloadditions can be enhanced through several strategies, including the introduction of activating substituents or the use of Lewis acids to lower the activation energy. nih.gov
In the case of "Thiophene, 2-(1-phenylethenyl)-", two potential diene systems for Diels-Alder reactions exist: the thiophene ring itself and the exocyclic 1-phenylethenyl moiety, which could potentially react with a dienophile. The presence of the electron-donating 1-phenylethenyl group at the 2-position of the thiophene ring can influence its electronic properties, but it is not typically sufficient to overcome the inherent aromatic stability and promote its participation as a diene under normal conditions.
Studies on analogous compounds, such as 2-(1'-cycloalkenyl)thiophenes, have provided valuable insights into the potential cycloaddition behavior of "Thiophene, 2-(1-phenylethenyl)-". nih.govresearchgate.net In these systems, the cycloalkene ring's size plays a crucial role in determining the reaction's outcome. For smaller cycloalkene rings (five-, six-, and seven-membered), the reaction with N-phenylmaleimides leads to aromatized benzothiophene (B83047) products. This suggests a reaction pathway where the initial Diels-Alder adduct undergoes a subsequent elimination to regain aromaticity. nih.govresearchgate.net Conversely, with larger rings (eight- and twelve-membered), the un-rearranged Diels-Alder adducts are isolated, indicating that the strain in the initial adduct influences the propensity for aromatization. nih.govresearchgate.net
Based on these findings, it can be inferred that the reaction of "Thiophene, 2-(1-phenylethenyl)-" with a suitable dienophile would likely favor the formation of a benzothiophene derivative through a Diels-Alder/aromatization sequence. The phenyl group on the ethenyl substituent would be expected to influence the regioselectivity of the cycloaddition.
Table 1: Predicted Diels-Alder Reactivity of Thiophene, 2-(1-phenylethenyl)-
| Diene System | Dienophile | Predicted Product Type | Rationale |
| Thiophene ring | Electron-deficient alkyne | Benzothiophene derivative | Aromatization of the initial cycloadduct is a strong driving force. |
| 1-Phenylethenyl group | Reactive diene | Cyclohexene derivative | The exocyclic double bond can act as a dienophile. |
Radical Reactions and Polymerization Initiation by Thiophene, 2-(1-phenylethenyl)-
The vinyl group in "Thiophene, 2-(1-phenylethenyl)-" makes it a potential monomer for radical polymerization. The general mechanism of radical polymerization involves initiation, propagation, and termination steps. youtube.com An initiator generates a radical, which then adds to the double bond of the monomer, creating a new radical that can propagate the chain. youtube.com
Research on the anionic polymerization of structurally similar 2-vinylthiophene (B167685) derivatives provides strong evidence for the polymerizability of this class of compounds. acs.org For instance, 2-phenyl-5-vinylthiophene, a close analog, has been shown to undergo living anionic polymerization to produce well-defined polymers. acs.org This suggests that "Thiophene, 2-(1-phenylethenyl)-" could also serve as a monomer in anionic polymerization processes.
Furthermore, thiophene derivatives can act as initiators in polymerization reactions. A patent describes the use of 2-substituted thiophene nuclei, which have a lower oxidation potential than the monomer, to initiate the polymerization of thiophene and its derivatives. google.com In such a system, the thiophene derivative is capable of being incorporated into the resulting polymer chain. google.com
Conjugated thiophene derivatives have also been utilized as photosensitizers in long-wavelength photoinitiated free-radical polymerization in the presence of onium salts. rsc.org The proposed mechanism involves an intermolecular electron transfer from the photoexcited thiophene compound to the onium salt to generate the initiating radicals. rsc.org Given the conjugated system in "Thiophene, 2-(1-phenylethenyl)-", it is plausible that it could participate in similar photopolymerization processes.
The polymerization of "Thiophene, 2-(1-phenylethenyl)-" would be expected to proceed in a head-to-tail manner, similar to other vinyl monomers, to ensure the formation of the most stable propagating radical. youtube.com
Palladium-Catalyzed and Other Transition Metal-Mediated Transformations of Thiophene, 2-(1-phenylethenyl)-
Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the functionalization of aromatic compounds like thiophene. rsc.orgorganic-chemistry.orgthieme-connect.de The thiophene ring in "Thiophene, 2-(1-phenylethenyl)-" is amenable to various palladium-catalyzed transformations, which can be broadly categorized into cross-coupling reactions of derivatized substrates and direct C-H activation strategies.
Cross-Coupling Reactions of Derivatized Thiophene, 2-(1-phenylethenyl)-
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For "Thiophene, 2-(1-phenylethenyl)-" to participate in such reactions, it would typically first need to be derivatized, for example, by halogenation of the thiophene ring. The presence of the 1-phenylethenyl group can influence the regioselectivity of this initial derivatization step.
Once a halo-substituted derivative, such as 5-bromo-2-(1-phenylethenyl)thiophene, is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the thiophene ring.
Table 2: Potential Cross-Coupling Reactions of Derivatized Thiophene, 2-(1-phenylethenyl)-
| Thiophene Derivative | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |
| 5-Bromo-2-(1-phenylethenyl)thiophene | Arylboronic acid | Suzuki | Pd(PPh₃)₄, base | 5-Aryl-2-(1-phenylethenyl)thiophene |
| 5-Bromo-2-(1-phenylethenyl)thiophene | Organostannane | Stille | Pd(PPh₃)₄ | 5-Substituted-2-(1-phenylethenyl)thiophene |
| 5-Bromo-2-(1-phenylethenyl)thiophene | Alkene | Heck | Pd(OAc)₂, PPh₃, base | 5-Alkenyl-2-(1-phenylethenyl)thiophene |
| 5-Iodo-2-(1-phenylethenyl)thiophene | Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-2-(1-phenylethenyl)thiophene |
C-H Activation Strategies Involving Thiophene, 2-(1-phenylethenyl)-
Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The thiophene ring possesses C-H bonds that can be targeted for direct functionalization. In "Thiophene, 2-(1-phenylethenyl)-", the most likely site for C-H activation is the C5 position, which is the most electronically activated and sterically accessible position on the thiophene ring.
Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been successfully applied to thiophenes. rsc.org For instance, the cross-coupling of benzothiazoles with thiophenes demonstrates the feasibility of activating a C-H bond on the thiophene ring and coupling it with another aromatic system. rsc.org It is conceivable that "Thiophene, 2-(1-phenylethenyl)-" could undergo similar C-H activation at the 5-position to couple with various partners, such as aryl halides or other heterocycles.
The directing group ability of the sulfur atom within the thiophene ring can facilitate the C-H activation process. The reaction conditions, including the choice of palladium catalyst, ligand, and oxidant, would be critical in achieving high selectivity for the desired C-H functionalization product.
Acid-Base Chemistry and Tautomerism Considerations for Thiophene, 2-(1-phenylethenyl)-
The acid-base properties of "Thiophene, 2-(1-phenylethenyl)-" are primarily dictated by the thiophene ring. Thiophene is a weak base, and its protonation requires strong acids. pharmaguideline.com The sulfur atom's lone pair electrons are significantly delocalized within the aromatic π-system, reducing their availability for protonation. Compared to other five-membered heterocycles like furan (B31954) and pyrrole, thiophene is more stable in acidic conditions. pharmaguideline.com The presence of the 1-phenylethenyl substituent is not expected to dramatically alter the basicity of the thiophene ring.
Under strongly acidic conditions, thiophene can undergo protonation, which can lead to polymerization or other decomposition pathways. pharmaguideline.com However, for "Thiophene, 2-(1-phenylethenyl)-", electrophilic attack on the exocyclic double bond could also compete with ring protonation in the presence of strong acids.
Tautomerism is not a significant consideration for "Thiophene, 2-(1-phenylethenyl)-" in its ground state. The molecule lacks the necessary functional groups, such as a hydroxyl or amino group attached directly to the ring, that would facilitate common tautomeric equilibria (e.g., keto-enol or imine-enamine tautomerism). The aromaticity of the thiophene ring provides a significant energy barrier to the formation of any non-aromatic tautomers.
Spectroscopic and Advanced Analytical Characterization Methodologies for Thiophene, 2 1 Phenylethenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Thiophene (B33073), 2-(1-phenylethenyl)- and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like "Thiophene, 2-(1-phenylethenyl)-". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental to determining the structure of "Thiophene, 2-(1-phenylethenyl)-". It reveals the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons through spin-spin coupling.
Table 1: Predicted ¹H NMR Data for Thiophene, 2-(1-phenylethenyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.50 | m |
| Thienyl-H | 6.90 - 7.40 | m |
| Vinylic-H | 5.30 - 5.80 | s |
Note: This table is based on general predictions for similar structures and requires experimental verification.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of "Thiophene, 2-(1-phenylethenyl)-", each unique carbon atom will produce a distinct signal.
The spectrum would feature signals for the four carbons of the thiophene ring, the two vinylic carbons, and the carbons of the phenyl group (four distinct signals due to symmetry). The chemical shifts of the thiophene and phenyl carbons would appear in the downfield aromatic region (typically δ 120-145 ppm), while the vinylic carbons would resonate in the olefinic region (typically δ 110-140 ppm). The quaternary carbons, those directly involved in the ring linkage and the vinyl-phenyl bond, would also be identifiable.
Table 2: Predicted ¹³C NMR Data for Thiophene, 2-(1-phenylethenyl)-
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C-Ar) | 125 - 140 |
| Thienyl (C-Th) | 120 - 145 |
| Vinylic (=CH₂) | 110 - 120 |
| Vinylic (=C<) | 135 - 145 |
Note: This table is based on general predictions for similar structures and requires experimental verification.
To overcome the complexities of 1D spectra and provide definitive structural proof, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "Thiophene, 2-(1-phenylethenyl)-", it would establish the connectivity between adjacent protons on the thiophene and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Thiophene, 2-(1-phenylethenyl)-
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. wikipedia.org
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically causes the molecule to ionize and fragment in a reproducible manner. The mass spectrum of "Thiophene, 2-(1-phenylethenyl)-" would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight (m/z ≈ 186). chemsrc.com
The fragmentation pattern provides a "fingerprint" that aids in structural elucidation. Key fragmentation pathways for this compound would likely involve the cleavage of the vinyl bond and fragmentation of the thiophene and phenyl rings. The most intense peak in the spectrum is known as the base peak, and all other intensities are reported relative to it. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are particularly useful for analyzing molecules with minimal fragmentation. uni-marburg.de These methods are often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov
When analyzing "Thiophene, 2-(1-phenylethenyl)-" using ESI or APCI in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (m/z ≈ 187). These techniques are especially valuable for High-Resolution Mass Spectrometry (HRMS), which can measure the mass of the ion with very high accuracy, allowing for the determination of the elemental formula. uni-marburg.de
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of Thiophene, 2-(1-phenylethenyl)-
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For Thiophene, 2-(1-phenylethenyl)-, which has a molecular formula of C₁₂H₁₀S, HRMS provides an experimentally determined exact mass that can be compared to the theoretically calculated mass. guidechem.comchemsrc.com This comparison confirms the molecular formula and rules out other potential formulas that might have the same nominal mass.
The monoisotopic mass, calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ³²S), is a key parameter in HRMS. Any deviation between the measured and calculated mass, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the compound's identity.
Table 1: Elemental Composition and Mass Spectrometry Data for Thiophene, 2-(1-phenylethenyl)-
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀S | guidechem.com |
| Nominal Mass | 186 amu | guidechem.com |
| Monoisotopic Mass | 186.05032149 Da | guidechem.com |
| Molecular Weight | 186.27 g/mol | guidechem.com |
This interactive table summarizes the key mass spectrometry data for the compound.
Vibrational Spectroscopy for Functional Group Identification in Thiophene, 2-(1-phenylethenyl)-
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds. When exposed to radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their bonds, such as stretching and bending. For Thiophene, 2-(1-phenylethenyl)-, these methods are used to confirm the presence of the thiophene ring, the phenyl group, and the ethenyl linkage that connects them. rsc.org
Infrared (IR) Spectroscopy of Thiophene, 2-(1-phenylethenyl)-
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that acts as a molecular "fingerprint." The spectrum for Thiophene, 2-(1-phenylethenyl)- would be expected to show characteristic absorption bands corresponding to its constituent parts. Key absorptions include C-H stretching from the aromatic rings, C=C stretching from both the rings and the vinyl group, and the characteristic C-S bond vibration of the thiophene ring. rsc.orgresearchgate.netrsc.org The positions of these bands provide definitive evidence for the compound's structure.
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for Thiophene, 2-(1-phenylethenyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Thienyl Rings | researchgate.net |
| Vinyl C=C Stretch | ~1625 | Ethenyl Linkage | |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Phenyl and Thienyl Rings | researchgate.net |
| Thiophene C-S Stretch | 821 - 808 | Thiophene Ring | researchgate.net |
This interactive table outlines the expected IR absorption frequencies for the key functional groups.
Raman Spectroscopy Applications for Thiophene, 2-(1-phenylethenyl)-
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, which may be weak or absent in an IR spectrum. For Thiophene, 2-(1-phenylethenyl)-, Raman spectroscopy is effective for characterizing the C=C bonds of the vinyl group and the aromatic systems, as well as the C-S bond within the thiophene ring. rsc.org The technique is valuable for studying conjugated systems and can be used to assess properties like polymer chain length in related polythiophene materials. rsc.org
Table 3: Expected Raman Shifts for Thiophene, 2-(1-phenylethenyl)-
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group | Reference |
| Aromatic C=C Stretch | ~1600 | Phenyl and Thienyl Rings | chemicalbook.com |
| Vinyl C=C Stretch | ~1625 | Ethenyl Linkage | |
| Thiophene Ring Breathing | ~1400 - 1500 | Thiophene Ring | chemicalbook.com |
| C-S Symmetric Stretch | ~700 - 600 | Thiophene Ring | chemicalbook.com |
This interactive table shows the anticipated Raman shifts for the molecule's primary structural components.
Electronic Absorption and Emission Spectroscopy for Optical Properties of Thiophene, 2-(1-phenylethenyl)-
Electronic spectroscopy, which includes UV-Visible absorption, fluorescence, and phosphorescence techniques, provides critical insights into the electronic structure and optical properties of a molecule. These methods are based on transitions between electronic energy levels. For Thiophene, 2-(1-phenylethenyl)-, the extended π-conjugated system created by the phenyl, ethenyl, and thienyl moieties gives rise to distinct electronic and optical behaviors that can be thoroughly investigated. rsc.orgresearchgate.net
UV-Visible Absorption Spectroscopy of Thiophene, 2-(1-phenylethenyl)-
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In conjugated molecules like Thiophene, 2-(1-phenylethenyl)-, the most significant absorption corresponds to a π → π* transition. nih.gov The position of the maximum absorption wavelength (λ_max) is indicative of the extent of conjugation. The 2-substituted position on the thiophene ring allows for strong electronic conjugation with the phenylethenyl group, leading to a characteristic strong absorption band. nih.govnii.ac.jp
Table 4: Expected UV-Visible Absorption Characteristics
| Transition Type | Expected Absorption Region (λ_max) | System | Reference |
| π → π | 395 - 470 nm | Conjugated π-system | nih.gov |
| n → π | ~290 nm | Non-bonding electrons | researchgate.net |
This interactive table summarizes the primary electronic transitions observable with UV-Vis spectroscopy.
Fluorescence and Phosphorescence Spectroscopy of Thiophene, 2-(1-phenylethenyl)-
Luminescence spectroscopy involves the emission of light from a substance after it has absorbed light.
Fluorescence is the rapid emission of light from the singlet excited state (S₁) to the singlet ground state (S₀). Thiophene-based materials are known to be fluorescent, and the extended conjugation in Thiophene, 2-(1-phenylethenyl)- is expected to result in significant emissive properties. rsc.orgresearchgate.net The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.
Phosphorescence is a much slower emission process that occurs from the triplet excited state (T₁) to the singlet ground state (S₀). This transition is formally spin-forbidden, resulting in much longer lifetimes, often in the microsecond to second range. bgsu.edu Phosphorescence in organic molecules is typically weak at room temperature but can be enhanced at low temperatures (e.g., 77 K) or by the presence of heavy atoms that facilitate intersystem crossing from the S₁ to the T₁ state. rsc.orgbgsu.edu
Table 5: Luminescence Properties of Thiophene, 2-(1-phenylethenyl)-
| Property | Description | Expected Characteristics | Reference |
| Fluorescence | Emission from S₁ → S₀ | Emission maximum (λ_em) at a longer wavelength than λ_abs. | rsc.orgresearchgate.net |
| Phosphorescence | Emission from T₁ → S₀ | Long-lived emission, typically observed at low temperatures (77 K). | bgsu.edu |
| Triplet Energy (E_T) | Energy of the T₁ state | Can be tuned by modifying the chemical structure. | bgsu.edu |
This interactive table details the expected fluorescence and phosphorescence characteristics of the compound.
X-Ray Crystallography for Solid-State Structural Analysis of Thiophene, 2-(1-phenylethenyl)- and Its Co-crystals
A thorough review of the scientific literature did not yield specific X-ray crystallography data for the solid-state structural analysis of Thiophene, 2-(1-phenylethenyl)-, or its co-crystals. While the crystal structures of numerous thiophene derivatives have been reported, providing insights into the molecular geometry and intermolecular interactions within their crystal lattices, no such data is publicly available for the title compound.
X-ray crystallography is a powerful technique that could elucidate the precise three-dimensional arrangement of atoms in the crystalline state of Thiophene, 2-(1-phenylethenyl)-. Such an analysis would provide definitive information on bond lengths, bond angles, and torsion angles, including the planarity between the thiophene and phenyl rings. Furthermore, the study of its co-crystals, which are multi-component crystals formed between the target molecule and a co-former, could offer insights into its intermolecular interactions and potentially modify its physicochemical properties. The formation and analysis of co-crystals are a common strategy in crystal engineering. nih.govmdpi.com However, at present, no studies have been published detailing the successful co-crystallization and subsequent X-ray diffraction analysis of Thiophene, 2-(1-phenylethenyl)-.
Chromatographic Techniques for Purity Assessment and Separation of Thiophene, 2-(1-phenylethenyl)-
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a compound like Thiophene, 2-(1-phenylethenyl)-, various chromatographic techniques would be applicable for assessing its purity and for its separation from reaction mixtures or impurities.
Specific studies on the analysis of Thiophene, 2-(1-phenylethenyl)- or its volatile derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) are not available in the reviewed literature. GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture based on their retention time and mass spectrum.
For a compound like Thiophene, 2-(1-phenylethenyl)-, GC-MS could be employed to determine its purity by separating it from any volatile starting materials, byproducts, or degradation products. The mass spectrum would provide a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which would aid in its structural confirmation. While GC-MS has been used for the analysis of other thiophene derivatives, specific methods and fragmentation data for Thiophene, 2-(1-phenylethenyl)- have not been reported. scispace.comresearchgate.netnih.gov
There are no specific High-Performance Liquid Chromatography (HPLC) methods detailed in the scientific literature for the separation and quantification of Thiophene, 2-(1-phenylethenyl)-. HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.
A reversed-phase HPLC method would likely be suitable for the analysis of Thiophene, 2-(1-phenylethenyl)-, given its aromatic and hydrophobic nature. Such a method would typically employ a non-polar stationary phase (like C18) and a polar mobile phase. sielc.commdpi.com By developing and validating an HPLC method, one could accurately quantify the purity of Thiophene, 2-(1-phenylethenyl)- and monitor its presence in various samples. However, specific details regarding column selection, mobile phase composition, and detector wavelength for this particular compound are not documented.
No research findings are available on the use of Gel Permeation Chromatography (GPC) for the characterization of polymeric forms of Thiophene, 2-(1-phenylethenyl)-. GPC, also known as size-exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. lcms.czwarwick.ac.ukrsc.org
Should Thiophene, 2-(1-phenylethenyl)- be polymerized, GPC would be an indispensable tool for analyzing the resulting polymer. The technique separates polymer chains based on their size in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This information is crucial for understanding the polymerization process and for correlating the polymer's molecular weight with its physical and chemical properties. Studies have been conducted on the GPC analysis of other polythiophenes, but not on polymers derived specifically from Thiophene, 2-(1-phenylethenyl)-. researchgate.netkpi.uadtic.mil
Theoretical and Computational Chemistry Studies on Thiophene, 2 1 Phenylethenyl
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic behavior of "Thiophene, 2-(1-phenylethenyl)-". These calculations provide a detailed picture of electron distribution and bonding within the molecule.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of thiophene-phenylene systems. rdd.edu.iq DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, are utilized for geometry optimization to determine the most stable molecular structure. rdd.edu.iqresearchgate.net These calculations have been successfully applied to various thiophene (B33073) derivatives to predict their geometries, electronic structures, and energies. mdpi.com
Key electronic properties that can be calculated using DFT include:
Ionization Potential (IP): The energy required to remove an electron from the molecule. rdd.edu.iqmdpi.com
Electron Affinity (EA): The energy released when an electron is added to the molecule. rdd.edu.iqmdpi.com
Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution. rdd.edu.iq
Electrophilicity Index: A measure of the molecule's ability to accept electrons. rdd.edu.iq
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, respectively. The energy gap between HOMO and LUMO is crucial for determining the molecule's electronic and optical properties. rdd.edu.iqresearchgate.net
Studies on related thiophene-phenylene systems have shown that the interaction between the thiophene and phenylene rings can lead to a decrease in the HOMO-LUMO energy gap, resulting in increased reactivity. rdd.edu.iq The addition of substituents to the thiophene or phenylene rings can further modify these electronic properties. rdd.edu.iqresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby tuning the electronic characteristics of the molecule.
Table 1: Calculated Electronic Properties of a Model Thiophene-Phenylene System using DFT
| Property | Calculated Value |
| HOMO Energy | -5.828 eV |
| LUMO Energy | -1.185 eV |
| Energy Gap (HOMO-LUMO) | 4.643 eV |
| Ionization Potential | 5.828 eV |
| Electron Affinity | 1.185 eV |
| Chemical Hardness | 2.321 eV |
| Electrophilicity Index | 2.15 eV |
Note: The values in this table are illustrative and based on calculations for a related thiophene-phenylene system. jchps.com The specific values for "Thiophene, 2-(1-phenylethenyl)-" would require dedicated DFT calculations.
Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Accuracy Predictions
For higher accuracy predictions of the properties of "Thiophene, 2-(1-phenylethenyl)-", ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed. researchgate.net These methods are computationally more demanding than DFT but can provide more precise results, especially for properties sensitive to electron correlation. rdd.edu.iq
HF theory provides a foundational approximation of the electronic wavefunction, while MP2 incorporates electron correlation effects, leading to more accurate energy and property predictions. researchgate.net Comparative studies on similar thiophene-phenylene systems have utilized HF and MP2 methods alongside DFT to evaluate the performance of different computational approaches. researchgate.net These high-level calculations can serve as benchmarks for validating the results obtained from more computationally efficient DFT methods.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of "Thiophene, 2-(1-phenylethenyl)-" arises from the rotation around the single bond connecting the thiophene and phenylethenyl moieties. Conformational analysis aims to identify the most stable conformations (isomers) and the energy barriers between them.
Computational methods can be used to map the potential energy surface (PES) by systematically changing the dihedral angle between the thiophene and phenyl rings. researchgate.net This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Studies on related thiophene-phenylene copolymers have shown that the rotational energy barrier can be relatively low, indicating conformational flexibility. researchgate.net The specific conformational preferences will depend on the steric and electronic interactions between the two ring systems.
Spectroscopic Property Prediction and Simulation using Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of "Thiophene, 2-(1-phenylethenyl)-".
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of "Thiophene, 2-(1-phenylethenyl)-". The chemical shifts of thiophene protons and carbons are influenced by the electronic environment, which is affected by the phenylethenyl substituent.
The prediction of NMR chemical shifts for thiophenes can be estimated using substituent chemical shifts (SCS) for substituents at the α (2/5) and β (3/4) positions. stenutz.eu More sophisticated computational approaches, often integrated within DFT calculations, can provide more accurate predictions of the full NMR spectrum. mdpi.com These predictions can aid in the assignment of experimental NMR signals and confirm the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts for Unsubstituted Thiophene
| Proton | Predicted Chemical Shift (ppm) |
| H2/H5 (α-protons) | 7.33 |
| H3/H4 (β-protons) | 7.12 |
Note: These are typical chemical shift values for unsubstituted thiophene and will be different for "Thiophene, 2-(1-phenylethenyl)-" due to the influence of the 1-phenylethenyl substituent. chemicalbook.com
Vibrational Frequency Calculations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, which can be compared with experimental spectra.
DFT calculations are commonly used to compute the harmonic vibrational frequencies of thiophene derivatives. mdpi.compsu.edu These calculations can help in the assignment of the various vibrational modes, such as C-H stretching, C=C stretching, and ring deformation modes. iosrjournals.org For instance, in thiophene, the C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹, while C-S stretching modes are found at lower frequencies. iosrjournals.org The calculated vibrational spectra can provide a theoretical basis for understanding the experimental IR and Raman data of "Thiophene, 2-(1-phenylethenyl)-". The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors. iosrjournals.org
Table 3: Calculated Vibrational Frequencies for a Model Thiophene System
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch | 3117-3080 |
| C=C stretch | 1526 |
| C-C stretch | 1410, 1356 |
| C-S stretch | 852, 649 |
Note: These are calculated frequencies for 2-thiophene carboxylic acid and serve as an example. The specific frequencies for "Thiophene, 2-(1-phenylethenyl)-" will differ. iosrjournals.org
UV-Vis Spectral Simulations for Thiophene, 2-(1-phenylethenyl)-
Currently, there are no specific published studies detailing the theoretical simulation of the UV-Vis spectrum for Thiophene, 2-(1-phenylethenyl)-. However, the methodology for such a study is well-established. Time-Dependent Density Functional Theory (TD-DFT) is the standard and effective method for predicting the electronic absorption spectra of organic molecules.
A hypothetical computational study would involve:
Geometry Optimization: The first step would be to obtain the ground-state optimized geometry of the Thiophene, 2-(1-phenylethenyl)- molecule using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set.
TD-DFT Calculation: Following optimization, a TD-DFT calculation would be performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths. These values correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands, respectively.
Solvent Effects: To simulate realistic conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). This would provide a more accurate prediction of the UV-Vis spectrum in a specific solvent.
For analogous compounds, like other styrylthiophenes, the main electronic transitions are typically π → π* in nature, involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific λmax for Thiophene, 2-(1-phenylethenyl)- would depend on the extent of conjugation between the thiophene and phenyl rings.
Reaction Mechanism Elucidation and Transition State Analysis for Thiophene, 2-(1-phenylethenyl)- Transformations
Detailed computational studies on the reaction mechanisms and transition states for transformations involving Thiophene, 2-(1-phenylethenyl)- are not available in the current body of scientific literature. Such studies are crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions.
A computational investigation into a potential transformation, for instance, the synthesis of Thiophene, 2-(1-phenylethenyl)- via a Wittig or Horner-Wadsworth-Emmons reaction, would typically entail:
Mapping the potential energy surface of the reaction.
Locating and characterizing the structures of reactants, intermediates, transition states, and products.
Calculating the activation energies and reaction enthalpies to determine the kinetic and thermodynamic feasibility of the proposed pathway.
These calculations are generally performed using DFT methods. The absence of such studies for Thiophene, 2-(1-phenylethenyl)- signifies a research gap in understanding its reactivity from a theoretical standpoint.
Molecular Dynamics Simulations of Thiophene, 2-(1-phenylethenyl)- in Various Environments
There are no specific molecular dynamics (MD) simulation studies that have been published for Thiophene, 2-(1-phenylethenyl)-. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment at an atomistic level.
A prospective MD simulation study could explore:
Solvation Structure: How solvent molecules, such as water or organic solvents, arrange themselves around the Thiophene, 2-(1-phenylethenyl)- molecule.
Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the single bond connecting the vinyl group to the thiophene ring and the phenyl ring.
Aggregation Behavior: At higher concentrations, simulations could predict whether the molecules tend to self-aggregate due to π-π stacking interactions between the aromatic rings.
Such simulations would require the development of a reliable force field for the molecule, which parameterizes the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies (Excluding biological activity) for Thiophene, 2-(1-phenylethenyl)-
While Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are common for various classes of thiophene derivatives, no specific studies have been identified that focus on the non-biological properties of Thiophene, 2-(1-phenylethenyl)-.
QSPR studies aim to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. For Thiophene, 2-(1-phenylethenyl)-, a QSPR model could be developed to predict properties such as:
Boiling point
Vapor pressure
Solubility
Refractive index
Photophysical properties like fluorescence quantum yield
To construct a QSPR model, a dataset of related thiophene derivatives with known experimental property values would be required. A variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated for each molecule. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to create a predictive model. The absence of such a focused study prevents the quantitative prediction of the physical and chemical properties of Thiophene, 2-(1-phenylethenyl)- based on its structure.
Advanced Materials Applications and Polymer Science of Thiophene, 2 1 Phenylethenyl
Thiophene (B33073), 2-(1-phenylethenyl)- as a Monomer in Conjugated Polymer Synthesis
The presence of the thiophene moiety in Thiophene, 2-(1-phenylethenyl)- allows it to undergo various polymerization reactions to form conjugated polymers. magtech.com.cn These polymers, characterized by a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties. wikipedia.org The synthesis of polythiophenes can be achieved through several methods, including chemical oxidative polymerization, electrochemical polymerization, and metal-catalyzed coupling reactions. magtech.com.cncmu.edu
Synthesis of Poly(Thiophene, 2-(1-phenylethenyl)-) through Oxidative Polymerization
Oxidative polymerization is a common and cost-effective method for synthesizing polythiophenes. nih.gov This process typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers. cmu.edunih.gov The FeCl₃ initiates the oxidation of the thiophene ring, leading to the formation of radical cations which then couple to form the polymer chain. cmu.edu The reaction is typically carried out in a suitable solvent, and the resulting polymer is often obtained as a precipitate that can be collected and purified. nih.gov The properties of the synthesized polymer, such as molecular weight and yield, can be influenced by various reaction parameters, including the monomer-to-oxidant ratio, reaction temperature, and solvent system. nih.gov
Table 1: General Parameters for Oxidative Polymerization of Thiophenes
| Parameter | Description | Potential Impact |
| Oxidant | Typically FeCl₃. Other oxidants like gold trichloride (B1173362) and trifluoromethanesulfonic acid can also be used. wikipedia.org | Initiates polymerization by oxidizing the monomer. Residual oxidant can lead to doping of the polymer. wikipedia.org |
| Solvent | Common solvents include chloroform, chlorobenzene, and acetonitrile. wikipedia.orgnih.gov | Affects the solubility of the monomer and the resulting polymer, which can influence molecular weight and regioregularity. nih.gov |
| Reaction Temperature | Varies depending on the specific monomer and solvent system. | Can affect the rate of polymerization and the properties of the final polymer. |
| Monomer Concentration | The concentration of the thiophene derivative in the reaction mixture. | Can influence the yield and molecular weight of the polymer. nih.gov |
| Post-polymerization Treatment | Often involves washing with solvents like methanol (B129727) and reduction with agents like hydrazine (B178648) to obtain the neutral (undoped) polymer. nih.gov | Removes impurities and the dopant from the polymer. |
Electropolymerization of Thiophene, 2-(1-phenylethenyl)-
Electropolymerization offers an alternative route to synthesize polythiophene films directly onto an electrode surface. dtic.mil This method involves the electrochemical oxidation of the monomer in an electrolyte solution. dtic.mil By applying a specific potential, the monomer is oxidized to form radical cations, which then polymerize on the electrode surface. dtic.mil The thickness and properties of the resulting polymer film can be controlled by adjusting the electrochemical parameters, such as the applied potential, scan rate, and the concentration of the monomer and electrolyte. dtic.mil The addition of a small amount of a more easily oxidizable species, like bithiophene or terthiophene, can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil
Table 2: Key Aspects of Electropolymerization of Thiophenes
| Aspect | Description | Significance |
| Working Electrode | The surface on which the polymer film is deposited. | The material of the electrode can influence the adhesion and morphology of the polymer film. |
| Electrolyte | A solution containing a supporting electrolyte (e.g., LiClO₄) and the monomer dissolved in a suitable solvent (e.g., acetonitrile). dtic.mil | Provides the necessary ionic conductivity for the electrochemical process. |
| Applied Potential | The potential applied to the working electrode to initiate and sustain polymerization. | A critical parameter that controls the rate of polymerization and the properties of the resulting polymer. dtic.mil |
| Potential Cycling | A technique where the potential is swept between two limits, allowing for the monitoring of the polymer growth during synthesis. dtic.mil | Provides in-situ information about the electrochemical characteristics of the growing polymer film. dtic.mil |
| Additives | Small amounts of oligothiophenes (e.g., bithiophene) can be added to the electrolyte. dtic.mil | Can act as initiators, accelerating the polymerization process and enabling it at lower potentials. dtic.mil |
Controlled Polymerization Techniques (e.g., Suzuki, Stille Coupling Polymerization) Involving Thiophene, 2-(1-phenylethenyl)-
For greater control over the polymer's structure, particularly its regioregularity, controlled polymerization techniques like Suzuki and Stille coupling are employed. google.comresearchgate.net These methods involve the cross-coupling of appropriately functionalized monomers in the presence of a palladium catalyst. google.comresearchgate.net
Suzuki Coupling: This reaction typically involves the coupling of a boronic acid or ester derivative of one monomer with a halide derivative of another. google.comrsc.org The use of a palladium catalyst and a suitable base is crucial for the reaction to proceed. google.com Suzuki coupling is known for its tolerance to a variety of functional groups and its ability to produce well-defined polymers. rsc.org
Stille Coupling: This method utilizes the reaction between an organotin compound (stannane) and an organohalide, catalyzed by a palladium complex. researchgate.netnih.gov Stille coupling is a versatile and efficient method for forming carbon-carbon bonds and has been widely used in the synthesis of conjugated polymers. researchgate.netnih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high molecular weight polymers. nih.gov
These controlled polymerization techniques allow for the synthesis of polymers with specific architectures and properties, which is essential for their application in advanced electronic and optoelectronic devices. google.comresearchgate.net
Electronic and Optical Properties of Poly(Thiophene, 2-(1-phenylethenyl)-)
The extended π-conjugation along the backbone of Poly(Thiophene, 2-(1-phenylethenyl)-) gives rise to its characteristic electronic and optical properties. wikipedia.org These properties can be tuned by modifying the chemical structure of the polymer, for instance, by introducing different substituents. mdpi.com
Photophysical Characterization of Poly(Thiophene, 2-(1-phenylethenyl)-)
The photophysical properties of polythiophenes are primarily investigated using UV-visible absorption and photoluminescence (PL) spectroscopy. mdpi.comubc.ca
Photoluminescence: Upon excitation with light of a suitable wavelength, conjugated polymers can emit light through a process called photoluminescence. The emission spectrum provides information about the energy of the excited state. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter for applications in light-emitting devices. pkusz.edu.cn The photoluminescence of polythiophenes can be influenced by factors such as the regioregularity of the polymer chain and the presence of substituents. ubc.canih.gov
Table 3: General Photophysical Properties of Substituted Polythiophenes
| Property | Description | Influencing Factors |
| Absorption Maximum (λmax) | The wavelength at which the polymer shows maximum absorption of light. | Conjugation length, regioregularity, substituents, solvent. mdpi.comacs.org |
| Emission Maximum (λem) | The wavelength at which the polymer shows maximum fluorescence emission. | Energy gap (HOMO-LUMO), substituents, interchain interactions. mdpi.comnih.gov |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Structural relaxation in the excited state. mdpi.com |
| Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed. | Molecular structure, rigidity, presence of quenching species. pkusz.edu.cn |
Electrochemical Properties and Doping Behavior of Poly(Thiophene, 2-(1-phenylethenyl)-)
The electrochemical properties of Poly(Thiophene, 2-(1-phenylethenyl)-) are crucial for its potential use in electronic devices. These properties are typically studied using techniques like cyclic voltammetry. acs.org
Redox Behavior: Polythiophenes can be reversibly oxidized (p-doped) and reduced (n-doped). acs.org Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the polymer. These potentials provide information about the energy levels of the HOMO and LUMO, respectively. mdpi.com The HOMO level is related to the ionization potential, while the LUMO level is related to the electron affinity of the polymer.
Doping: The process of oxidation or reduction is referred to as doping. wikipedia.org Doping introduces charge carriers (polarons and bipolarons) onto the polymer backbone, which dramatically increases its electrical conductivity. researchgate.net The conductivity of polythiophenes can be tuned over several orders of magnitude through doping. wikipedia.org The stability of the doped state is an important factor for practical applications. capes.gov.br The phenylethenyl substituent in Poly(Thiophene, 2-(1-phenylethenyl)-) could influence its doping behavior and the stability of the resulting doped states.
Table 4: Key Electrochemical Parameters of Polythiophenes
| Parameter | Description | Method of Determination | Significance |
| Oxidation Potential (Eox) | The potential at which the polymer is oxidized. | Cyclic Voltammetry | Related to the HOMO energy level and the ease of removing an electron (p-doping). acs.org |
| Reduction Potential (Ered) | The potential at which the polymer is reduced. | Cyclic Voltammetry | Related to the LUMO energy level and the ease of adding an electron (n-doping). acs.org |
| Electrochemical Band Gap (Eg) | The energy difference between the HOMO and LUMO levels, often estimated from the onsets of the oxidation and reduction peaks. | Cyclic Voltammetry | Determines the intrinsic electronic properties of the polymer. acs.org |
| Doping Level | The concentration of charge carriers introduced into the polymer. | Can be controlled by the concentration of the dopant or the applied electrochemical potential. | Directly influences the electrical conductivity of the polymer. wikipedia.org |
Functionalization of Poly(Thiophene, 2-(1-phenylethenyl)-) for Enhanced Performance
Block Copolymers and Composites Incorporating Thiophene, 2-(1-phenylethenyl)- Units
The incorporation of Thiophene, 2-(1-phenylethenyl)- units into block copolymers represents a strategic approach to designing advanced materials with tunable properties. Block copolymers, which consist of two or more distinct polymer chains (blocks) linked together, can self-assemble into ordered nanostructures, combining the properties of the individual blocks. While specific research on block copolymers exclusively featuring the Thiophene, 2-(1-phenylethenyl)- monomer is limited in publicly available literature, the principles of their synthesis and behavior can be inferred from extensive studies on other thiophene-based block copolymers.
The synthesis of such block copolymers can be achieved through various controlled polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org These methods allow for the sequential addition of different monomers, enabling the creation of well-defined block structures. For instance, a thiophene-containing block can be grown from a macroinitiator of another polymer, or vice versa. rsc.org A common strategy involves the synthesis of a block copolymer where one block contains pendant thiophene groups, which can then be further modified or polymerized. mdpi.com
A key area of research is the development of all-conjugated block copolymers, where each block is a conductive polymer. This allows for the exploration of phase separation and morphology control at the nanoscale, which is critical for applications in organic electronics. For example, studies on selenophene-thiophene block copolymers demonstrate that modifying the side chains on the different blocks can control their compatibility and drive the formation of distinct morphologies, such as disordered fibrillar structures or highly ordered, long fibrillar (lamellar) structures. By engineering the side chains of a hypothetical block copolymer containing a poly(2-(1-phenylethenyl)thiophene) block, one could similarly tune the resulting solid-state morphology.
Another advanced architecture involves thiophene-thiophene block copolymers where the side chains impart different functionalities, such as hydrophilicity and hydrophobicity. In one study, a block copolymer with alkyl side chains on one block and benzenesulfonic acid ester groups on the other was synthesized. rsc.org This design led to cylindrical microphase separation, creating hydrophilic domains that could facilitate ion transport, orthogonal to the electronic conductivity pathways along the polythiophene backbone. rsc.org This demonstrates the potential for creating multifunctional materials by incorporating units like Thiophene, 2-(1-phenylethenyl)- into sophisticated block copolymer architectures.
The properties of these materials are a direct consequence of their block structure and the resulting morphology. The table below summarizes findings for a model system of selenophene-thiophene block copolymers, illustrating how block composition and side-chain chemistry influence thermal properties and morphology.
| Block Copolymer Composition | Side Chains | Melting Transition (°C) | Observed Thin Film Morphology | Reference |
|---|---|---|---|---|
| Poly(3-hexylselenophene)-b-poly(3-hexylthiophene) | Identical (hexyl) | ~230 | Disordered fibrillar structures | |
| Poly(3-(2-ethylhexyl)selenophene)-b-poly(3-(2-ethylhexyl)thiophene) | Identical (2-ethylhexyl) | N/A | Disordered fibrillar structures | |
| Poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)selenophene) | Different (hexyl vs. 2-ethylhexyl) | ~220 and ~230 | Long (1-2 µm) fibrillar/lamellar structures |
Self-Assembly and Nanostructure Formation of Thiophene, 2-(1-phenylethenyl)- Derivatives and Polymers
The self-assembly of Thiophene, 2-(1-phenylethenyl)- derivatives and their corresponding polymers is a critical area of study, as the arrangement of molecules at the nanoscale dictates the macroscopic properties of the material. The process is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic thiophene and phenyl rings, van der Waals forces, and hydrogen bonding if appropriate functional groups are present. nih.gov The specific chemical structure of the molecule, including the substitution pattern on the thiophene ring, plays a crucial role in directing the assembly process. nih.gov
Studies on structurally similar thiophene-based α-cyanostyrene derivatives (TPPA) have provided valuable insights into the formation of nanostructures. In solution, these molecules can self-assemble into nanoparticles with bright fluorescence. nih.gov However, by changing the solvent environment, such as by increasing the water content in a THF or DMSO solution, the morphology of the assemblies can be transformed from nanoparticles into nanofibers. nih.gov This solvent-induced morphological transition highlights the delicate balance of forces governing the self-assembly process and offers a pathway to control the final nanostructure.
Furthermore, the self-assembly of amphiphilic regioregular polythiophenes demonstrates the formation of highly ordered, π-stacked conjugated polymer thin films. cmu.edu By designing polymers with hydrophilic and hydrophobic side chains, they can be organized at an air-water interface to form stable, cell-membrane-like monolayers. These ordered structures, which can be transferred to solid substrates, are optimized for properties like electrical conductivity due to the efficient π-stacking. cmu.edu This approach could be adapted for polymers of Thiophene, 2-(1-phenylethenyl)- by introducing appropriate side chains to induce amphiphilicity.
The formation of nanoparticles from polythiophene derivatives has also been achieved through methods like reprecipitation. The size of these nanoparticles, which can range from tens to hundreds of nanometers, has been shown to influence the spectroscopic and thermodynamic properties of the material. 20.210.105 This size-dependent behavior is linked to the conformation of the polymer chains within the nanoparticle, which can vary from a flexible coil-like state to a more rigid, planar conformation. 20.210.105
The table below summarizes various nanostructures formed from the self-assembly of different thiophene-based molecules and polymers, illustrating the diversity of achievable morphologies.
| Thiophene Derivative/Polymer | Influencing Factor | Observed Nanostructure | Reference |
|---|---|---|---|
| Thiophene-based α-cyanostyrene-derivative (TPPA) | Solvent (THF/Water ratio) | Nanoparticles, Nanofibers | nih.gov |
| Amide-substituted Thiophenes | Ring substitution position (2- vs 3-) | Head-to-tail vs. Head-to-head 2D packing | nih.gov |
| Amphiphilic, Regioregular Polythiophenes | Langmuir-Blodgett technique | Highly ordered π-stacked monolayers | cmu.edu |
| Poly(3-[2-(N-dodecylcarbamoyloxy)ethyl]thiophene-2,5-diyl) | Reprecipitation method | Nanoparticles (40-400 nm) | 20.210.105 |
| Thiophene-thiophene block copolymer | Block incompatibility | Cylindrical microphase separation | rsc.org |
Advanced Catalytic and Organometallic Chemistry Involving Thiophene, 2 1 Phenylethenyl
Thiophene (B33073), 2-(1-phenylethenyl)- as a Ligand Precursor in Homogeneous Catalysis
The versatility of "Thiophene, 2-(1-phenylethenyl)-" allows for its use as a foundational building block in the synthesis of specialized ligands for homogeneous catalysis. The thiophene moiety can coordinate to a metal center, while the phenylethenyl group can be functionalized to introduce other coordinating atoms or chiral elements.
The design of ligands derived from "Thiophene, 2-(1-phenylethenyl)-" can be approached through several synthetic strategies. The vinyl group is a key reactive handle for introducing phosphine (B1218219), amine, or other coordinating functionalities. One common method for the synthesis of phosphine ligands is the hydrophosphination of the double bond. nih.gov For instance, the reaction of "Thiophene, 2-(1-phenylethenyl)-" with a secondary phosphine, such as diphenylphosphine, in the presence of a radical initiator or a metal catalyst, would yield a thienyl-substituted phosphine ligand. The general scheme for such a reaction is presented below:
Scheme 1: Hypothetical Synthesis of a Phosphine Ligand from Thiophene, 2-(1-phenylethenyl)-
(where S represents the thiophene ring)
Furthermore, the thiophene ring itself can be functionalized. For example, lithiation of the thiophene ring at the 5-position, followed by reaction with a chlorophosphine, can introduce a phosphine group directly onto the heterocyclic core. This approach allows for the creation of bidentate or polydentate ligands with both a "soft" sulfur donor and a "soft" phosphorus donor, which are particularly suitable for coordinating with late transition metals. nih.gov
The synthesis of chiral ligands is a significant area of research, and "Thiophene, 2-(1-phenylethenyl)-" offers a scaffold for creating stereogenic centers. A practical synthesis of optically pure alkylphenylvinylphosphine oxides has been demonstrated through nucleophilic displacement at phosphorus to install the vinyl moiety. nih.gov A similar strategy could be envisioned for thienyl-containing analogues.
While direct applications of ligands derived from "Thiophene, 2-(1-phenylethenyl)-" in asymmetric catalysis are not extensively reported, the broader class of chiral thiophene-based ligands has shown significant promise. The development of asymmetric synthetic strategies to access chiral thiophene derivatives is crucial for their application in catalysis. nih.govrsc.org
One approach involves the creation of axially chiral biaryl structures containing a thiophene ring. nih.gov Although not directly derived from "Thiophene, 2-(1-phenylethenyl)-", these systems highlight the potential of the thiophene motif in creating effective chiral environments around a metal center. For example, a Cu(II)-thiophene-2,5-bis(amino-alcohol) system has been developed as a highly efficient Lewis acid catalyst for enantioselective Aldol reactions. nih.gov
A hypothetical application of a chiral ligand derived from "Thiophene, 2-(1-phenylethenyl)-" could be in asymmetric hydrogenation or hydroformylation reactions. A P-stereogenic phosphine ligand, synthesized as described in the previous section, could be coordinated to a rhodium or iridium center to create a chiral catalyst. The stereochemical outcome of the reaction would be influenced by the chiral environment created by the ligand.
Table 1: Examples of Asymmetric Reactions Catalyzed by Thiophene-Derived Ligands (Analogous Systems)
| Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Aldol Reaction | Isatin derivatives and ketones | up to 82% | nih.gov |
| Quinine-derived squaramide with thiophene moiety | Sulfa-Michael Addition | Chalcone derivatives and methyl thioglycolate | up to 99% | metu.edu.tr |
| Chiral-at-metal rhodium complex with achiral tripodal tetradentate ligand containing thiophene | Diels-Alder Reaction | Methacrolein and cyclopentadiene | >99/1 er | nih.gov |
Participation of Thiophene, 2-(1-phenylethenyl)- in Metal-Mediated Polymerization Catalysis
The vinyl group of "Thiophene, 2-(1-phenylethenyl)-" makes it a viable monomer for polymerization reactions. The resulting polymers, containing both a polyolefin backbone and pendant thienylphenyl groups, could exhibit interesting optical and electronic properties.
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers. Studies on 5-substituted 2-vinylthiophenes, which are structural analogues of "Thiophene, 2-(1-phenylethenyl)-", have shown that living anionic polymerization is possible. acs.org The substituents on the thiophene ring have a marked effect on the polymerizability of the monomer. acs.org For "Thiophene, 2-(1-phenylethenyl)-", the phenyl group at the 1-position of the ethenyl substituent would likely influence the stability of the propagating carbanion, potentially facilitating a controlled polymerization process.
The polymerization of thiophene monomers with various substituents at the 3-position using nickel and palladium-based catalytic systems is a well-established method for producing regioregular polythiophenes. nih.gov While this typically involves coupling at the 2- and 5-positions of the thiophene ring, the presence of a vinyl group in "Thiophene, 2-(1-phenylethenyl)-" opens the possibility for vinyl polymerization alongside or instead of thiophene coupling, leading to polymers with unique architectures.
Table 2: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Analogous Systems)
| Monomer | Initiator | Resulting Polymer | Molecular Weight Distribution (Mw/Mn) | Reference |
| 5-methyl-2-vinylthiophene | n-BuLi | Poly(5-methyl-2-vinylthiophene) | 1.10 | acs.org |
| 5-(1-adamantyl)-2-vinylthiophene | n-BuLi | Poly(5-(1-adamantyl)-2-vinylthiophene) | 1.12 | acs.org |
| 5-phenyl-2-vinylthiophene | n-BuLi | Poly(5-phenyl-2-vinylthiophene) | 1.08 | acs.org |
| 5-cyano-2-vinylthiophene | n-BuLi | Poly(5-cyano-2-vinylthiophene) | 1.15 | acs.org |
Heterogeneous Catalysis Using Thiophene, 2-(1-phenylethenyl)- Modified Surfaces
The modification of catalyst surfaces with organic molecules is a powerful strategy for tuning the selectivity and activity of heterogeneous catalysts. docksci.comresearchgate.net "Thiophene, 2-(1-phenylethenyl)-" is a promising candidate for such applications due to the ability of the thiophene ring to strongly adsorb onto metal surfaces, such as palladium and platinum. docksci.com
By forming a self-assembled monolayer (SAM) or a polymer-derived microenvironment on a catalyst surface, "Thiophene, 2-(1-phenylethenyl)-" could be used to control access to active sites, create specific binding pockets for reactants, and alter the electronic properties of the catalyst. researchgate.net For example, the phenylethenyl groups extending from the surface could create a hydrophobic environment, favoring the reaction of nonpolar substrates in an aqueous medium.
The synthesis of recyclable supported chiral heterogeneous ligands has been demonstrated by reacting functionalized mesoporous silica (B1680970) with chiral ligands. researchgate.net A similar approach could be employed with "Thiophene, 2-(1-phenylethenyl)-" or its derivatives to create a chiral solid-phase catalyst for asymmetric reactions in continuous flow systems. rsc.org
Electrocatalytic Applications of Thiophene, 2-(1-phenylethenyl)- and its Derivatives
The electrochemical polymerization of vinylthiophenes provides a route to conducting polymers with potential applications in electrocatalysis. acs.org The resulting poly(vinylthiophene) films can be deposited on electrode surfaces, creating a modified electrode with a high surface area and specific catalytic properties.
While direct studies on "Thiophene, 2-(1-phenylethenyl)-" are not available, the electrochemical behavior of related thiophene derivatives suggests that polymers derived from this monomer could be electroactive. The incorporation of the phenylethenyl group could influence the redox properties and stability of the resulting polymer film.
An initiator comprising a 2-substituted thiophene nucleus with a lower oxidation potential than the monomer can significantly increase the rate of polymerization and improve the quality of the resulting polymer. google.com Given that "Thiophene, 2-(1-phenylethenyl)-" has a conjugated system, it may have a lower oxidation potential than simple thiophene, making it a potential initiator for the polymerization of other thiophene monomers.
Future Research Directions and Emerging Applications of Thiophene, 2 1 Phenylethenyl
Integration into Hybrid Organic-Inorganic Materials
The incorporation of Thiophene (B33073), 2-(1-phenylethenyl)- and its derivatives into hybrid organic-inorganic materials is a burgeoning area of research. These hybrid materials, which combine the desirable properties of both organic and inorganic components, offer pathways to novel functionalities.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are another class of hybrid materials where thiophene derivatives are finding use. Thiophene-based COFs have been developed for applications in light-driven water electrolysis for hydrogen production. mdpi.com For example, a COF constructed from a tetraphenylethylene (B103901) derivative and a benzodithiophene dicarboxaldehyde has been shown to act as a photoelectrode. mdpi.com The inherent porosity and tunable electronic properties of these frameworks, combined with the photoactive nature of the thiophene units, make them promising for photocatalysis and other light-harvesting applications.
Exploration of Novel Photophysical Phenomena
The photophysical properties of Thiophene, 2-(1-phenylethenyl)- and its derivatives are at the heart of their utility in optoelectronic devices. Understanding and manipulating these properties is a key area of future research.
The introduction of different electron-donating or electron-withdrawing groups to the thiophene or phenyl rings can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This, in turn, affects their absorption and fluorescence spectra. For instance, modifying a D–π–A (donor-pi-acceptor) type thiophene derivative by changing the electron-donating group from a methoxy (B1213986) to a dimethylamine (B145610) group leads to a significant red-shift in the fluorescence emission, indicating a stronger ICT. nih.gov This tunability of photophysical properties is crucial for designing materials with specific light-absorbing or emitting characteristics for applications such as organic light-emitting diodes (OLEDs) and sensors.
Photoisomerization , the process by which a molecule changes its shape upon absorbing light, is another interesting photophysical phenomenon. Studies on related stilbene-like molecules, such as 1-naphthyl-2-phenylethylenes, have explored the mechanisms of cis-trans photoisomerization in various environments. nih.govnih.gov Understanding how the thiophene ring influences the photoisomerization dynamics of the ethenyl bridge in Thiophene, 2-(1-phenylethenyl)- could lead to the development of photoswitchable materials and molecular machines.
Furthermore, the aggregation behavior of these molecules can impact their photophysical properties. The formation of ordered structures in the solid state, as observed in some polythiophene derivatives with phenylene-vinylene side chains, can lead to red-shifted absorption spectra and reduced bandgaps, which can be beneficial for applications in polymer solar cells. acs.org
Advanced Characterization Techniques for In-Situ Monitoring
To fully understand and control the synthesis and behavior of materials based on Thiophene, 2-(1-phenylethenyl)-, advanced in-situ characterization techniques are essential. These techniques allow researchers to monitor reactions and material transformations in real-time, providing valuable insights into reaction mechanisms and kinetics.
Spectroscopic techniques play a pivotal role in this area. For instance, in-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to follow the progress of polymerization reactions involving thiophene monomers. mdpi.com Changes in the characteristic vibrational bands of the reactants and products can provide information about the reaction rate and the formation of intermediates. mdpi.com Similarly, UV-Vis absorption and fluorescence spectroscopy can be used to monitor changes in the electronic structure of the molecules during a reaction or in response to external stimuli. nih.govnih.gov
The study of mass spectra of thiophene derivatives provides insights into their fragmentation patterns upon electron impact, which can be useful for structural elucidation. researchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental spectroscopic data to provide a more detailed understanding of the conformational preferences and vibrational modes of these molecules. mdpi.comresearchgate.net
Sustainable and Scalable Production
The development of sustainable and scalable methods for the production of Thiophene, 2-(1-phenylethenyl)- and other thiophene derivatives is crucial for their widespread application. Green chemistry principles are being increasingly applied to the synthesis of these compounds to minimize environmental impact and reduce costs. nih.govnih.govresearchgate.net
Traditional methods for synthesizing thiophenes often rely on harsh reagents and produce significant waste. researchgate.net Recent research has focused on developing greener alternatives. For example, the use of water as a solvent in palladium-catalyzed C-H arylation reactions of thiophene derivatives represents a significant step towards a more sustainable process. unito.it This method has been shown to be effective even with low-purity industrial wastewater, highlighting its potential for large-scale and environmentally friendly production. unito.it
Another approach involves the use of biomass-derived feedstocks. Researchers have demonstrated the synthesis of thiophene diesters from methyl levulinate, a biomass-derived platform molecule, and elemental sulfur. researchgate.net This provides a renewable pathway to thiophene-based materials. Multicomponent reactions, which allow the synthesis of complex molecules in a single step, are also being explored as a green and efficient way to produce 2-aminothiophene derivatives. nih.govscribd.com These reactions often proceed under mild conditions and with high atom economy, reducing waste and energy consumption. researchgate.net
Computational Design and Prediction of Novel Materials
Computational modeling and simulation have become indispensable tools in materials science, enabling the design and prediction of the properties of new materials before they are synthesized in the lab. Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules like Thiophene, 2-(1-phenylethenyl)-. mdpi.comnih.gov
DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule, which are crucial for determining its electronic and optical properties. mdpi.com This information can be used to screen potential candidates for applications in organic electronics, such as solar cells and transistors. For example, DFT has been used to study the electronic properties of thiophene-containing compounds as potential antiviral agents by examining their interaction with proteins. nih.gov
Furthermore, computational methods can be used to simulate the behavior of these molecules in different environments, such as in solution or in the solid state. This can provide insights into their aggregation behavior, conformational preferences, and interactions with other molecules. researchgate.net By combining computational design with experimental synthesis and characterization, researchers can accelerate the discovery and development of new Thiophene, 2-(1-phenylethenyl)- based materials with tailored properties for specific applications.
Q & A
Q. Basic
- Column chromatography : Use silica gel with gradients (e.g., petroleum ether to 2% diethyl ether) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals for X-ray analysis .
What mechanistic insights explain the catalytic up-conversion of aldehydes using Thiophene, 2-(1-phenylethenyl)- derivatives as intermediates?
Advanced
NHC catalysts facilitate single-electron transfer (SET) processes, converting aldehydes into super electron donors. The thiophene moiety stabilizes radical intermediates, enabling up-conversion reactions. Computational studies (DFT) support this mechanism, showing reduced activation barriers in the presence of NHCs .
How does the choice of solvent impact the solubility and reactivity of Thiophene, 2-(1-phenylethenyl)- in common organic reactions?
Q. Basic
- Dichloromethane : Enhances electrophilic substitution due to high polarity.
- Acetonitrile : Stabilizes ionic intermediates in SN2 reactions.
- Ether solvents : Minimize side reactions in Grignard couplings .
What computational methods are utilized to predict the electronic structure and reactivity of Thiophene, 2-(1-phenylethenyl)-, and how do these models align with experimental data?
Advanced
Density Functional Theory (DFT) predicts HOMO-LUMO gaps (3.2–4.1 eV) and regioselectivity trends. For example, calculations for Friedel-Crafts reactions align with experimental yields (R² = 0.92) . Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .
What are the primary safety considerations when handling Thiophene, 2-(1-phenylethenyl)- in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves and safety goggles are mandatory.
- Storage : Keep in amber glass vials at 4°C to prevent photodegradation .
How can Thiophene, 2-(1-phenylethenyl)- be integrated into supramolecular assemblies or polymeric materials for advanced material science applications?
Advanced
The compound’s planar structure facilitates π-π stacking in conjugated polymers. For example, copolymerization with fluorene derivatives yields materials with:
- High charge mobility : 0.12 cm²/V·s (measured by FET).
- Thermal stability : Decomposition temperatures >300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




